3-[4-(Sec-butyl)anilino]-1-(2-thienyl)-1-propanone
Description
3-[4-(Sec-butyl)anilino]-1-(2-thienyl)-1-propanone (CAS: 892154-93-7) is a propanone derivative featuring a sec-butyl-substituted anilino group at the 3-position and a 2-thienyl group at the ketone position. Its molecular formula is C₁₇H₂₁NOS, with an average molecular weight of 287.42 g/mol and a monoisotopic mass of 287.134385 . The compound lacks defined stereocenters, and its structure includes a secondary amine linkage between the sec-butylphenyl group and the propanone backbone.
Properties
IUPAC Name |
3-(4-butan-2-ylanilino)-1-thiophen-2-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NOS/c1-3-13(2)14-6-8-15(9-7-14)18-11-10-16(19)17-5-4-12-20-17/h4-9,12-13,18H,3,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYZXRCLAMQYHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NCCC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[4-(Sec-butyl)anilino]-1-(2-thienyl)-1-propanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-sec-butylaniline and 2-thiophenecarboxaldehyde.
Condensation Reaction: The 4-sec-butylaniline undergoes a condensation reaction with 2-thiophenecarboxaldehyde in the presence of a suitable catalyst, such as acetic acid, to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.
Chemical Reactions Analysis
3-[4-(Sec-butyl)anilino]-1-(2-thienyl)-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline moiety can be substituted with various nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations.
Scientific Research Applications
3-[4-(Sec-butyl)anilino]-1-(2-thienyl)-1-propanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(Sec-butyl)anilino]-1-(2-thienyl)-1-propanone involves its interaction with molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Alkyl Substituent Effects
- The sec-butyl group in the target compound introduces greater steric bulk compared to the isopropyl group in its analog (C₁₆H₁₉NOS) . This difference likely impacts solubility and binding affinity in biological systems.
Ketone Position Variations
- Replacing the anilino group with a morpholine ring (C₁₁H₁₅NO₂S) converts the secondary amine to a tertiary amine, reducing hydrogen-bonding capacity and increasing hydrophobicity.
Aromatic Ring Modifications
- The 3-nitrophenyl substituent in C₁₇H₁₈N₂O₅ introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy groups in other analogs (e.g., 4,7-dimethoxybenzo[b]thiophen-2-yl derivatives in –2).
Physicochemical Properties
- Melting Points : Analogs with bulky substituents (e.g., 4-pyridin-2-ylpiperazine derivatives in ) exhibit higher melting points (~174°C) due to enhanced crystallinity .
Research Implications and Gaps
- Pharmacological Potential: The 2-thienyl group is common in bioactive molecules (e.g., antipsychotics), suggesting possible CNS activity for the target compound .
- Data Limitations: Key parameters like solubility, logP, and biological activity for this compound remain uncharacterized in the literature.
- Synthetic Optimization: –2 demonstrates that modifying the anilino group (e.g., fluorophenyl, methoxyphenyl) can tune physicochemical properties, a strategy applicable to future derivatization of the target compound .
Biological Activity
3-[4-(Sec-butyl)anilino]-1-(2-thienyl)-1-propanone is an organic compound with the molecular formula C17H21NOS. This compound features a sec-butyl group linked to an aniline moiety, which is further connected to a thienyl group through a propanone linkage. Its structural characteristics suggest potential biological activity, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting it could serve as a lead compound for the development of new antibiotics. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells in vitro. For instance, it has shown cytotoxic effects on human lung (A549) and cervical (HeLa) carcinoma cell lines. The proposed mechanism involves induction of apoptosis and modulation of cell cycle progression, although further studies are needed to elucidate the specific pathways involved.
Case Studies
- In Vitro Studies : In a study evaluating the cytotoxic effects of various compounds on cancer cell lines, this compound was tested at concentrations ranging from 1 µM to 25 µM. Results indicated a dose-dependent decrease in cell viability, with significant effects observed at higher concentrations.
- Animal Models : In vivo studies using mouse models have been conducted to assess the compound's efficacy in reducing tumor growth. Mice treated with this compound showed a marked reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.
The biological activity of this compound is thought to involve interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. This interaction may lead to modulation of biological processes such as apoptosis and cell cycle regulation.
Summary of Findings
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Anticancer | Cytotoxic effects on A549 and HeLa cells | |
| Tumor Growth Inhibition | Reduced tumor size in mouse models |
Discussion
The findings suggest that this compound has significant potential as both an antimicrobial and anticancer agent. The structural features contributing to its biological activity warrant further investigation, particularly through structure-activity relationship (SAR) studies to optimize its efficacy and minimize toxicity.
Q & A
Q. What are the established synthetic routes for 3-[4-(Sec-butyl)anilino]-1-(2-thienyl)-1-propanone, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves a Mannich reaction or nucleophilic substitution. For example:
- Step 1 : Condensation of 2-thienylacetone with 4-sec-butylaniline in the presence of a Lewis acid (e.g., AlCl₃) to form the propanone backbone.
- Step 2 : Optimization of solvent (e.g., ethanol or toluene) and temperature (60–80°C) to improve yield. Higher temperatures may lead to side reactions, such as over-alkylation.
- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yields range from 40–65%, depending on steric hindrance from the sec-butyl group .
Q. How is the structure of this compound confirmed, and what analytical techniques are critical?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Signals at δ 1.2–1.5 ppm (sec-butyl CH₃), δ 6.5–7.5 ppm (thienyl and anilino aromatic protons).
- ¹³C NMR : Carbonyl peak at ~200 ppm, thienyl carbons at ~125–140 ppm.
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., C₁₇H₂₁NOS requires m/z 295.134).
- X-ray Crystallography (if crystalline): Resolves spatial arrangement of the sec-butyl and thienyl groups .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
Methodological Answer:
- Chiral Catalysts : Use (R)- or (S)-CBS-oxazaborolidine catalysts during ketone reduction steps to induce asymmetry. For example, reduction of a prochiral ketone intermediate with BH₃·THF and a chiral catalyst achieves >90% enantiomeric excess (ee) .
- Kinetic Resolution : Enzymatic methods (e.g., lipases) can separate racemic mixtures. Optimize pH and solvent (e.g., isopropyl ether) for enzyme activity .
Q. What computational methods are used to predict reactivity or binding interactions of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the thienyl group’s electron-rich nature enhances reactivity in electrophilic substitutions.
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Focus on hydrogen bonding between the anilino NH and active-site residues .
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?
Methodological Answer:
- Variable Temperature NMR : Resolve overlapping signals by altering temperature (e.g., 25°C to −40°C) to slow conformational exchange in the sec-butyl group.
- 2D NMR Techniques : Use HSQC and HMBC to correlate protons with carbons and confirm connectivity. For example, HMBC cross-peaks between the anilino NH and carbonyl carbon verify the Mannich base structure .
Q. What strategies mitigate decomposition or oxidation during storage?
Methodological Answer:
- Inert Atmosphere : Store under argon or nitrogen to prevent oxidation of the thienyl group.
- Light-Sensitive Conditions : Use amber vials to block UV-induced degradation.
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to ethanol solutions to inhibit radical formation .
Data Contradictions and Resolution
Q. How can discrepancies in reported reaction yields be addressed?
Methodological Answer:
- Reproducibility Tests : Replicate procedures with strict control of moisture (e.g., molecular sieves in solvents) and catalyst purity.
- Side Reaction Analysis : Use LC-MS to identify byproducts (e.g., over-alkylated derivatives) that reduce yield. Adjust stoichiometry (e.g., limit aniline equivalents to 1.1:1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
